molecular formula C19H24N6O2S B14934859 N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B14934859
M. Wt: 400.5 g/mol
InChI Key: BPPBRBMBNSTSLO-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a tetrahydrobenzothiazole ring system and a pyridinyl substituent. Its molecular formula is C₁₉H₂₄N₆O₂S, with a molecular weight of 400.5 g/mol . The structure includes a Z-configuration imine group in the tetrahydrobenzothiazole moiety, which likely influences its conformational stability and electronic properties. The compound’s synthesis and characterization may involve techniques such as NMR, IR spectroscopy, and mass spectrometry, as seen in analogous syntheses of related heterocycles (e.g., benzoxazoles and thiazoles) .

Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O2S/c26-17(23-18-22-14-5-1-2-6-15(14)28-18)13-21-19(27)25-11-9-24(10-12-25)16-7-3-4-8-20-16/h3-4,7-8H,1-2,5-6,9-13H2,(H,21,27)(H,22,23,26)

InChI Key

BPPBRBMBNSTSLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The benzothiazole and piperazine rings are then coupled using a suitable linker, such as a carboxamide group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name / ID Molecular Formula Key Structural Features Molecular Weight (g/mol) Reference
Target Compound C₁₉H₂₄N₆O₂S Tetrahydrobenzothiazole, pyridin-2-yl, piperazine 400.5
N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide C₁₆H₁₅N₇O₂S Pyrazine-carboxamide, pyridin-4-yl thiazole 369.4
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₂₀H₁₆ClF₃N₅O₃ Benzoxazin-3-one, chlorotrifluoromethylpyridine 466.8
Imazamox (pesticide) C₁₅H₁₉ClN₂O₃ Imidazolinone, methoxymethyl pyridine, carboxylic acid 310.8

Core Heterocycle Modifications

  • Tetrahydrobenzothiazole vs. Thiazole/Pyrazine (ID: ) : The target compound’s tetrahydrobenzothiazole ring provides a partially saturated system, reducing aromaticity compared to the planar thiazole in the pyrazine analog. This saturation may enhance flexibility and alter binding interactions in biological systems.

Substituent Effects

  • Pyridin-2-yl vs. Pyridin-4-yl (ID: ) : The positional isomerism of the pyridine substituent affects electronic distribution. Pyridin-2-yl has a lone electron pair in proximity to the piperazine, which could influence basicity and coordination properties.

Functional Group Variations

  • Piperazine-carboxamide vs. Pyrazine-carboxamide (ID: ) : Piperazine’s aliphatic amine groups are more basic than pyrazine’s aromatic nitrogens, affecting solubility in acidic environments (e.g., enhanced protonation of piperazine).
  • Carboxamide vs. Carboxylic Acid (ID: ) : The carboxamide in the target compound is less acidic than the carboxylic acid in imazamox, which may reduce solubility in aqueous media but improve membrane permeability.

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